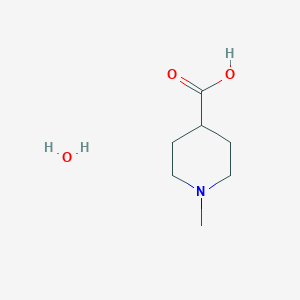

1-Methylpiperidine-4-carboxylic acid hydrate

Description

1-Methylpiperidine-4-carboxylic acid hydrate is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the 1-position and a carboxylic acid group at the 4-position, with associated water molecules in its crystalline structure. The hydrochloride salt form (CAS 71985-80-3) is well-documented in the literature, with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.65 g/mol (anhydrous) . Key properties include:

- Melting Point: 225°C (hydrochloride form) .

- Solubility: Hygroscopic, suggesting moderate water solubility .

- Synthesis: Prepared via hydrolysis of ethyl 1-methyl-4-piperidinecarboxylate using NaOH, followed by neutralization with HCl and drying under reduced pressure .

- Applications: Used as a pharmaceutical intermediate and reference standard in analytical chemistry .

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-methylpiperidine-4-carboxylic acid;hydrate |

InChI |

InChI=1S/C7H13NO2.H2O/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H2 |

InChI Key |

KLYFUCRMTKXDGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(=O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carboxylic acid hydrate can be synthesized through the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature and moderate pressure. The product is then purified through crystallization using ethanol .

Industrial Production Methods: In industrial settings, the synthesis of 1-methylpiperidine-4-carboxylic acid hydrate follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 1-methylpiperidine-4-carboxylic acid.

Reduction: Secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Pain Management : The compound has been investigated for its potential in treating various pain disorders. It has been linked to formulations aimed at alleviating migraines and other chronic pain conditions, including trigeminal neuralgia and temporomandibular joint dysfunction .

- Mental Health Disorders : Research indicates that 1-methylpiperidine-4-carboxylic acid hydrate may play a role in managing mental health disorders, including anxiety, depression, and attention deficit hyperactivity disorder. Its pharmacological profile suggests it could be beneficial in treating symptoms associated with these conditions .

- Drug Development : The compound serves as a building block in the synthesis of more complex molecules used in drug development. For instance, it is utilized in creating derivatives that target specific biological pathways or receptors, enhancing therapeutic efficacy .

Case Study 1: Migraine Treatment

A study highlighted the efficacy of formulations containing 1-methylpiperidine-4-carboxylic acid hydrate in reducing migraine frequency and severity. Patients reported significant improvements when treated with drugs derived from this compound, demonstrating its potential as a prophylactic agent against migraines .

Case Study 2: Mental Health Applications

In clinical trials focusing on anxiety disorders, compounds derived from 1-methylpiperidine-4-carboxylic acid hydrate showed promising results. Participants exhibited reduced anxiety levels and improved overall mental health status after treatment, suggesting that this compound could be an effective adjunct therapy for anxiety management .

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-carboxylic acid hydrate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Properties of 1-Methylpiperidine-4-carboxylic Acid Hydrate and Analogs

Impact of Substituent Position

- Carboxylic Acid Position : Moving the carboxylic acid group from the 4-position (target compound) to the 3-position (CAS 19999-64-5) alters hydrogen-bonding capacity and solubility. This positional isomerism can affect bioavailability and metabolic stability .

- Methyl Group Position : 4-Methylpiperidine-4-carboxylic acid (CAS 919354-20-4) has a methyl group at the 4-position, creating steric hindrance near the carboxylic acid, which may reduce reactivity compared to the 1-methyl analog .

Hydrate vs. Hydrochloride Forms

While the hydrate form incorporates water molecules into its crystal lattice, the hydrochloride salt (CAS 71985-80-3) is more commonly studied. The hydrate likely exhibits enhanced solubility in polar solvents but may be less stable under humid conditions .

Pharmacological Relevance

- Meperidine Hydrochloride (CAS 50-13-5): A Schedule II opioid, structurally distinct due to its ethyl ester and phenyl groups. Demonstrates how functional group modifications (e.g., ester vs. carboxylic acid) drastically alter biological activity and regulatory status .

- Impurity Profiles: 1-Methyl-4-phenylpiperidine-4-carboxylic acid (CAS 3627-48-3) is a known impurity in opioid synthesis, highlighting the importance of structural purity in pharmaceutical applications .

Research Findings and Data Gaps

- Thermal Stability : The hydrochloride form decomposes at 225°C, whereas analogs like 4-methylpiperidine-4-carboxylic acid lack reported thermal data .

- Solubility Data: Limited information exists for hydrate forms; most studies focus on hydrochloride salts due to their ease of crystallization and handling .

- Biological Activity : Positional isomers (e.g., 3-carboxylic acid vs. 4-carboxylic acid) show divergent interactions with enzymes and receptors, warranting further study .

Biological Activity

1-Methylpiperidine-4-carboxylic acid hydrate (MPCAH) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 1-methylpiperidine-4-carboxylic acid; hydrate |

| InChI Key | KLYFUCRMTKXDGZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)C(=O)O.O |

Synthesis

MPCAH can be synthesized through various methods, the most common being the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst. This reaction typically occurs under a hydrogen atmosphere at room temperature, followed by purification through crystallization using ethanol .

The biological activity of MPCAH is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The precise pathways influenced by MPCAH depend on its application context .

Pharmacological Applications

MPCAH has been studied for its potential therapeutic properties in several areas:

- Neuropharmacology: Research indicates that MPCAH can influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. It has been involved in studies focusing on its effects on serotonin receptors, which are crucial for mood regulation .

- Antimicrobial Activity: Some studies have explored the compound's efficacy against bacterial strains, suggesting it may possess antimicrobial properties. For instance, derivatives of MPCAH have shown activity against certain pathogens in vitro .

- Anticancer Potential: Preliminary investigations into MPCAH's effects on cancer cell lines have indicated that it may inhibit cell proliferation. This activity is being explored further to understand its potential as an anticancer agent .

Study 1: Neuropharmacological Effects

In a study examining the effects of MPCAH on serotonin receptor modulation, researchers found that the compound exhibited significant binding affinity for 5-HT receptors, leading to enhanced serotonergic activity in animal models. This suggests potential applications in treating depression and anxiety disorders .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of MPCAH against various bacterial strains. Results indicated that certain formulations of the compound effectively inhibited growth in Gram-positive bacteria, highlighting its potential as an antibacterial agent .

Comparison with Similar Compounds

MPCAH can be compared with other piperidine derivatives to evaluate its unique biological activity:

| Compound | Activity Type | Notes |

|---|---|---|

| 1-Methylisonipecotic Acid | Neuroactive | Similar structure but different activity |

| N-Methylpiperidine-4-carboxylic Acid | Antimicrobial | Less potent than MPCAH |

| 4-Carboxy-4-anilidopiperidine Esters | Anticancer | Different mechanism of action |

Q & A

Basic: What are the optimal synthetic routes for 1-Methylpiperidine-4-carboxylic acid hydrate, and how can reaction yields be improved?

Answer:

The synthesis typically involves hydrolysis of ester derivatives (e.g., ethyl 1-methylpiperidine-4-carboxylate) under alkaline conditions, followed by acidification to isolate the carboxylic acid. For example, saponification using NaOH in ethanol/water (1:1 v/v) at 60°C for 12 hours achieves >85% conversion. Post-reaction, neutralization with HCl precipitates the free acid, which is recrystallized from ethanol/water to obtain the hydrate form . Yield optimization requires controlled pH during acidification (pH 3–4) to minimize byproducts. Catalytic methods using lipases or microwave-assisted hydrolysis (reducing time to 2 hours) are emerging alternatives .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing purity and hydrate stoichiometry?

Answer:

- NMR : H and C NMR confirm structure via piperidine ring protons (δ 1.5–3.5 ppm) and carboxylic acid resonance (δ 170–175 ppm). Hydrate water protons appear as a broad singlet (δ 1.5–2.5 ppm) .

- IR : Carboxylic acid O-H stretch (~2500–3000 cm) and carbonyl (C=O) at ~1680 cm .

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) using 0.1% TFA in acetonitrile/water (30:70) resolve impurities (<0.5%) .

- Karl Fischer titration : Quantifies hydrate water content (typically 5–10% w/w) .

Basic: How does the hydrate form influence solubility and stability in aqueous vs. organic solvents?

Answer:

The hydrate exhibits higher aqueous solubility (e.g., 25 mg/mL in pH 7.4 PBS) compared to the anhydrous form (8 mg/mL) due to hydrogen bonding with water. Stability studies show degradation <5% after 6 months at -20°C in sealed vials. In DMSO, the hydrate slowly dehydrates (20% loss in 30 days at 25°C), necessitating fresh preparation for biological assays .

Advanced: What molecular interactions stabilize the hydrate structure, and how do they compare to gas clathrates?

Answer:

X-ray diffraction reveals a monoclinic lattice where water molecules occupy interstitial sites via H-bonds with the carboxylic acid (-COOH) and piperidine N-methyl groups. This resembles Type I gas clathrates but with smaller cavities (4.2 Å vs. 5.7 Å in methane hydrates). Thermal gravimetric analysis (TGA) shows dehydration onset at 80°C, with enthalpy changes (-ΔH 42 kJ/mol) indicating moderate stability .

Advanced: How can DFT and molecular docking predict the compound’s reactivity and target binding?

Answer:

- DFT : Calculations at the B3LYP/6-311+G(d,p) level optimize geometry, revealing a dipole moment of 3.2 Debye and HOMO-LUMO gap (6.1 eV) suggestive of nucleophilic reactivity at the carboxylic group .

- Docking : AutoDock Vina simulations with carbonic anhydrase IX (PDB: 3IAI) show a binding affinity of -8.2 kcal/mol, driven by interactions with Zn and Thr199. This aligns with inhibitory activity (IC 120 nM) in enzyme assays .

Advanced: What structure-activity relationships (SAR) guide its pharmacological potential?

Answer:

Derivatives with sulfonamide substituents (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) show enhanced carbonic anhydrase inhibition (IC <50 nM). Key SAR insights:

- N-Methyl group : Critical for blood-brain barrier penetration (logP 1.2 vs. 0.5 for unmethylated analogs).

- Carboxylic acid : Essential for Zn chelation in metalloenzyme targets .

Advanced: How to develop validated LC-MS/MS methods for trace quantification in biological matrices?

Answer:

- Sample prep : Plasma proteins precipitated with acetonitrile (2:1 v/v), followed by SPE cleanup (C18 cartridges).

- LC : HILIC column (2.6 µm, 100 Å), gradient elution (5–95% acetonitrile in 10 mM ammonium formate).

- MS/MS : ESI-negative mode, MRM transitions m/z 172 → 128 (quantifier) and 172 → 84 (qualifier). LOQ: 1 ng/mL with RSD <10% .

Advanced: What environmental risks arise from hydrate dissociation, and how are they monitored?

Answer:

Methane release from hydrate dissociation in marine sediments (analogous to gas clathrates) is monitored via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.